5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexene ring with a pyrazolo[1,5-a]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common approach is to start with the cyclohexene ring, which can be functionalized through various reactions such as halogenation or hydroxylation. The pyrazolo[1,5-a]pyrazine moiety can be synthesized separately through cyclization reactions involving appropriate precursors. The final step involves coupling the two moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds with similar cyclohexene structures, such as cyclohexene-1-carboxylic acid.
Pyrazolo[1,5-a]pyrazine derivatives: Compounds with similar pyrazolo[1,5-a]pyrazine structures, such as 2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine.
Uniqueness
Cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its combination of the cyclohexene and pyrazolo[1,5-a]pyrazine moieties This unique structure imparts specific chemical and biological properties that are not found in simpler compounds
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-4-2-1-3-5-13)18-8-9-19-14(11-18)10-15(17-19)12-6-7-12/h1-2,10,12-13H,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMHFVYUTGDLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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